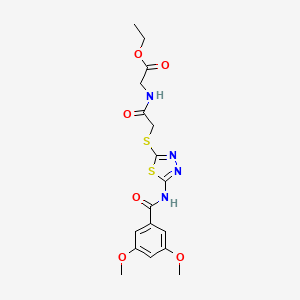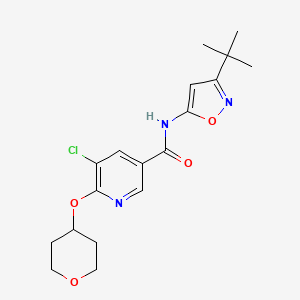![molecular formula C21H29N5OS B2909819 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide CAS No. 1223463-68-0](/img/structure/B2909819.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide is a complex organic molecule that exhibits a unique structural framework. This compound has drawn significant attention from the scientific community due to its potential applications in various fields including chemistry, biology, medicine, and industry. Its intricate molecular structure provides a broad spectrum of reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide typically involves a multi-step process:
Formation of the Pyrimidine Ring: : The pyrimidine core is synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives, under acidic or basic conditions.
Pyridine Derivative Formation: : The pyridine moiety is incorporated through coupling reactions such as Suzuki or Stille cross-coupling using halogenated pyridine derivatives.
Amide Bond Formation: : Finally, the amide bond is formed through the reaction of the pyrimidine and pyridine derivatives with propanoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production typically scales up these synthetic routes using continuous flow techniques and high-throughput screening to optimize yields and purity. Automation and precise control over reaction conditions are essential to ensure the scalability of the production process.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: : Various substitution reactions are feasible due to the presence of reactive groups, allowing for functionalization at specific sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Halogenated derivatives or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules
Biology: Research has indicated that this compound exhibits significant interaction with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In the pharmaceutical realm, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological pathways suggests it could be used in drug discovery and development.
Industry: The industrial applications include its use as a chemical reagent or catalyst in various processes, highlighting its versatility and utility in manufacturing and production.
Wirkmechanismus
The compound exerts its effects through binding to molecular targets such as enzymes or receptors. The specific interaction mechanisms involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, allowing it to modulate biological pathways and processes effectively.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine derivatives , the unique structural features of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide confer distinct properties and applications.
Similar Compounds Include:
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide
Other amide-linked pyrimidine-pyridine derivatives
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[(6-piperidin-1-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS/c1-15-18(16(2)25-21(24-15)28-3)8-10-20(27)23-14-17-7-9-19(22-13-17)26-11-5-4-6-12-26/h7,9,13H,4-6,8,10-12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNPTOSCEDNQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)

![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid](/img/structure/B2909749.png)


![4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)

![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)
